molecular formula C16H17NO3 B300220 3-(2-furyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide

3-(2-furyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide

Cat. No. B300220
M. Wt: 271.31 g/mol
InChI Key: WXVJEZWMDIOTNK-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as FMEA and is primarily used for its unique properties and characteristics.

Mechanism of Action

The mechanism of action of FMEA is not yet fully understood. However, it is believed that the compound works by disrupting the cell membrane of microorganisms, leading to their death. FMEA has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and physiological effects:
FMEA has been found to have significant biochemical and physiological effects. It has been shown to have a potent antioxidant activity, which makes it useful in preventing oxidative damage to cells. FMEA has also been found to have anti-inflammatory properties, which make it useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMEA is its high potency. This makes it useful in small quantities, which reduces the cost of experiments. However, one of the limitations of FMEA is that it is relatively unstable and can degrade quickly, making it difficult to use in some experiments.

Future Directions

There are several future directions for the study of FMEA. One potential area of research is the development of new synthesis methods for the compound, which could lead to higher yields and greater stability. Another area of research is the investigation of the compound's potential use in the treatment of various diseases, including cancer and inflammatory conditions. Additionally, the potential use of FMEA in the development of new antimicrobial agents is an area of ongoing research.

Synthesis Methods

The synthesis of FMEA involves the reaction between 2-(4-methylphenoxy)ethylamine and 3-(2-furyl)acryloyl chloride in the presence of a base. The reaction is carried out under mild conditions, and the yield of the compound is generally high.

Scientific Research Applications

FMEA has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antimicrobial properties and has been used as an antibacterial agent in various studies. FMEA has also been studied for its potential use as an anticancer agent, and it has been found to have significant cytotoxic effects on cancer cells.

properties

Product Name

3-(2-furyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(4-methylphenoxy)ethyl]prop-2-enamide

InChI

InChI=1S/C16H17NO3/c1-13-4-6-15(7-5-13)20-12-10-17-16(18)9-8-14-3-2-11-19-14/h2-9,11H,10,12H2,1H3,(H,17,18)/b9-8+

InChI Key

WXVJEZWMDIOTNK-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCNC(=O)/C=C/C2=CC=CO2

SMILES

CC1=CC=C(C=C1)OCCNC(=O)C=CC2=CC=CO2

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C=CC2=CC=CO2

Origin of Product

United States

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